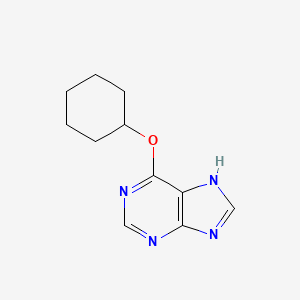
2-(2,5-Dimethylfuran-3-yl)-1,8-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dimethylfuran-3-yl)-1,8-naphthyridine is an organic compound that belongs to the class of naphthyridines, which are heterocyclic aromatic compounds containing a pyridine ring fused to a benzene ring. The presence of the 2,5-dimethylfuran moiety adds unique chemical properties to this compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylfuran-3-yl)-1,8-naphthyridine typically involves the reaction of 2,5-dimethylfuran with a suitable naphthyridine precursor. One common method is the Claisen-Schmidt condensation, where 3-acetyl-2,5-dimethylfuran reacts with a naphthyridine aldehyde in the presence of a base such as sodium hydroxide in ethanol . The reaction is carried out at room temperature, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to increase the efficiency and yield of the reaction . This method involves the same reactants but uses microwave irradiation to accelerate the reaction, reducing the reaction time significantly.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylfuran-3-yl)-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding diketones.
Reduction: The naphthyridine ring can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(2,5-Dimethylfuran-3-yl)-1,8-naphthyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylfuran-3-yl)-1,8-naphthyridine involves its interaction with specific molecular targets. In biological systems, it may interact with DNA or proteins, leading to its antimicrobial or anticancer effects. The furan ring’s electron-rich nature allows it to participate in electron transfer reactions, which can be crucial in its photophysical applications .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(2,5-Dimethylfuran-3-yl)-1,8-naphthyridine is unique due to the combination of the naphthyridine and dimethylfuran moieties. This combination imparts distinct photophysical properties, making it suitable for applications in fluorescence and photochemistry .
Properties
CAS No. |
918825-96-4 |
|---|---|
Molecular Formula |
C14H12N2O |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
2-(2,5-dimethylfuran-3-yl)-1,8-naphthyridine |
InChI |
InChI=1S/C14H12N2O/c1-9-8-12(10(2)17-9)13-6-5-11-4-3-7-15-14(11)16-13/h3-8H,1-2H3 |
InChI Key |
LFHCATUQQDKLJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NC3=C(C=CC=N3)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyclobutyl-3-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11885634.png)

![8-Amino-1-methyl-1-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B11885652.png)
![2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B11885663.png)

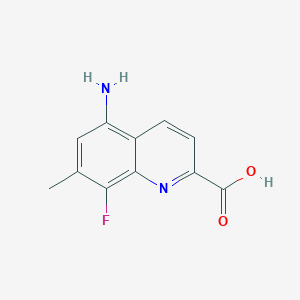
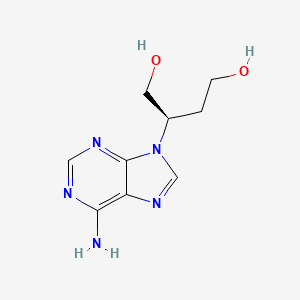
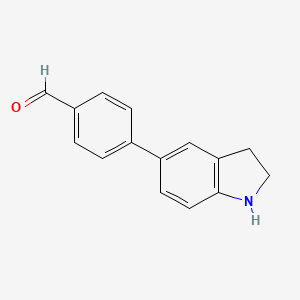

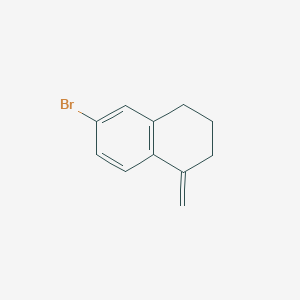
![3-Methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B11885689.png)
![(2S)-1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-amine](/img/structure/B11885696.png)
